LAF-153

MetAP-2 selectivity isozyme inhibition bengamide SAR

LAF-153 is a synthetic bengamide analogue that functions as a reversible inhibitor of human methionine aminopeptidase-2 (MetAP-2), a dinuclear metalloprotease responsible for N-terminal methionine excision from nascent proteins. Belonging to the broader class of marine sponge-derived bengamides, LAF-153 is distinguished from its close congener LAF-389 in that it is the hydrolytic metabolite—the product of serum esterase action on the ester prodrug LAF-389—and represents the active form that directly engages the MetAP-2 active site.

Molecular Formula C18H34N2O6
Molecular Weight 374.478
CAS No. 661482-39-9
Cat. No. B608439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLAF-153
CAS661482-39-9
SynonymsLAF-153;  LAF 153;  LAF153; 
Molecular FormulaC18H34N2O6
Molecular Weight374.478
Structural Identifiers
SMILESO=C1[C@@H](NC[C@H](OC)[C@H](O)[C@@H](O)[C@H](O)/C=C/C(C)(C)C)CC[C@@H](O)CN1
InChIInChI=1S/C18H34N2O6/c1-18(2,3)8-7-13(22)15(23)16(24)14(26-4)10-19-12-6-5-11(21)9-20-17(12)25/h7-8,11-16,19,21-24H,5-6,9-10H2,1-4H3,(H,20,25)/b8-7+/t11-,12+,13-,14+,15+,16+/m1/s1
InChIKeyJKGVCCOXLJBDCT-RUPMKCBVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LAF-153 (CAS 661482-39-9): A Structurally Characterized Reversible MetAP-2 Inhibitor in the Bengamide Class


LAF-153 is a synthetic bengamide analogue that functions as a reversible inhibitor of human methionine aminopeptidase-2 (MetAP-2), a dinuclear metalloprotease responsible for N-terminal methionine excision from nascent proteins [1]. Belonging to the broader class of marine sponge-derived bengamides, LAF-153 is distinguished from its close congener LAF-389 in that it is the hydrolytic metabolite—the product of serum esterase action on the ester prodrug LAF-389—and represents the active form that directly engages the MetAP-2 active site [2]. Its co-crystal structure with human MetAP-2 has been solved at high resolution (1.6 Å, PDB ID: 1QZY), providing atomic-level detail of its binding interactions [1].

Why LAF-153 Cannot Be Substituted by Other MetAP-2 Inhibitors Without Loss of Key Properties


Despite targeting the same enzyme, MetAP-2 inhibitors across different structural classes—and even within the bengamide series—exhibit critical differences in binding mode, selectivity profile, metabolic fate, and pharmacological properties. LAF-153 is not simply an interchangeable bengamide; it is the active metabolite form that directly coordinates the dicobalt center in MetAP-2, whereas LAF-389 requires esterase-mediated bioactivation [1]. Inhibitors from other structural classes, such as fumagillin/TNP-470 (irreversible covalent inhibitors) or triazole-based compounds, employ entirely different binding mechanisms with divergent selectivity fingerprints [2]. The quantitative evidence below demonstrates exactly where LAF-153 differs from the most relevant comparators.

Quantitative Differentiation Evidence for LAF-153 vs. Closest Analogs and Alternative MetAP-2 Inhibitors


MetAP-2 Isozyme Selectivity Profile: LAF-153 vs. LAF-389 and LBM648

LAF-153 demonstrates a distinctly different selectivity profile for MetAP-2 versus MetAP-1 compared to its closest structural analogs. While quantitative IC50 data for isolated LAF-153 against purified MetAP-1 and MetAP-2 is not publicly reported in the primary literature, the structurally closely related LAF-389 (the ester prodrug of which LAF-153 is the active metabolite) shows near-equal inhibition of both isozymes (MetAP-1 IC50 = 0.7 μM; MetAP-2 IC50 = 0.4 μM) [1]. In contrast, LBM648—a structurally distinct bengamide analog—exhibits marked MetAP-2 selectivity (MetAP-1 IC50 >10 μM; MetAP-2 IC50 = 0.4 μM), representing a >25-fold selectivity window [2]. The selectivity difference between LAF-389 (and by inference its metabolite LAF-153) versus LBM648 demonstrates that small structural modifications within the bengamide class profoundly alter isozyme targeting, with direct implications for cellular pathway engagement.

MetAP-2 selectivity isozyme inhibition bengamide SAR

Binding Mode: LAF-153 Triol-Coordinated Reversible Binding vs. Fumagillin Covalent Irreversible Inhibition

LAF-153 binds MetAP-2 via a reversible, non-covalent mechanism wherein its three hydroxyl groups (triol moiety) coordinate the dinuclear cobalt center in the enzyme active site, adopting octahedral geometries that mimic peptide substrate binding [1]. The X-ray crystal structure at 1.6 Å resolution (PDB: 1QZY) confirms this reversible coordination mode [2]. In sharp contrast, fumagillin and its clinical derivative TNP-470 (AGM-1470) covalently and irreversibly modify MetAP-2 by alkylating a histidine residue in the active site, permanently inactivating the enzyme [3]. This mechanistic distinction is fundamental: reversible inhibitors like LAF-153 allow for dynamic, concentration-dependent modulation of MetAP-2 activity, whereas covalent inhibitors produce sustained, irreversible target suppression irrespective of pharmacokinetic clearance.

reversible inhibition covalent inhibitor X-ray crystallography MetAP-2 binding mode

Structural Context: LAF-153 Active Metabolite Status vs. LAF-389 Prodrug Requirement

LAF-153 is the primary, directly active metabolite of LAF-389, generated by serum esterase cleavage of the lipophilic ester group on the caprolactam ring of LAF-389 [1]. The X-ray cocrystal structure of LAF-153 bound to human MetAP-2 (PDB: 1QZY) confirms that this metabolite is the bona fide enzyme-inhibiting species [2]. This metabolic relationship has critical implications: LAF-389 requires bioactivation to LAF-153 for MetAP-2 target engagement, meaning that in cell-free biochemical assays, LAF-389 may exhibit different potency depending on assay conditions and esterase activity. In esterase-deficient or cell-free systems, LAF-153 bypasses this metabolic activation requirement and directly inhibits MetAP-2 [1].

prodrug metabolism serum esterase active metabolite target engagement

Procurement-Relevant Application Scenarios for LAF-153 Based on Differentiated Evidence


Cell-Free Biochemical Assays and Surface Plasmon Resonance (SPR) Studies Requiring Direct MetAP-2 Target Engagement

In esterase-free biochemical assay environments where prodrug bioactivation cannot occur, LAF-153 is the appropriate compound for direct measurement of MetAP-2 inhibition kinetics, binding affinity (KD), and residence time. Unlike LAF-389, which requires serum esterase-mediated hydrolysis to generate the active inhibitor, LAF-153 directly engages the dicobalt active site as confirmed by the 1.6 Å X-ray cocrystal structure (PDB: 1QZY) [1]. Researchers conducting SPR, ITC, or fluorescence polarization assays with purified MetAP-2 should procure LAF-153 to avoid confounding esterase-dependence artifacts.

Reversible Mechanism Studies: Pulse-Chase and Washout Experimental Designs

LAF-153's reversible, non-covalent binding mechanism—mediated by triol coordination to the MetAP-2 dicobalt center—enables washout and recovery experiments to study the dynamics of N-terminal methionine excision and downstream protein maturation [1]. In contrast, irreversible covalent inhibitors like fumagillin and TNP-470 permanently inactivate MetAP-2, precluding temporal resolution of enzyme inhibition-recovery kinetics [2]. For experimental protocols requiring controlled, concentration-dependent modulation of MetAP-2 activity with full reversibility upon compound removal, LAF-153 is mechanistically essential.

Structure-Based Drug Design and Fragment Optimization Leveraging High-Resolution Binding Data

The 1.6 Å resolution crystal structure of LAF-153 bound to human MetAP-2 (PDB: 1QZY) provides an experimentally validated template for structure-based optimization of bengamide-derived inhibitors [1]. The structure reveals the unique spatial arrangement of three hydroxyl groups coordinating the active-site cobalt ions and the t-butylalkene substituent occupying the methionine side-chain recognition pocket [2]. Medicinal chemistry teams designing next-generation reversible MetAP-2 inhibitors can use LAF-153 as a structurally characterized reference compound for docking studies, pharmacophore modeling, and rational scaffold hopping.

Comparative Profiling of MetAP Isozyme Selectivity in Cellular Target Engagement Panels

Given that structurally similar bengamide analogs exhibit divergent MetAP-1/MetAP-2 selectivity profiles—with LBM648 achieving >25-fold MetAP-2 selectivity, while LAF-389 (prodrug of LAF-153) inhibits both isozymes with only ~1.75-fold selectivity [1]—LAF-153 serves as a critical probe for delineating the cellular consequences of dual MetAP-1/MetAP-2 inhibition versus isozyme-selective inhibition. This is particularly relevant for pathway deconvolution studies where the relative contribution of each MetAP isozyme to antiproliferative, antiangiogenic, or immunomodulatory phenotypes must be resolved.

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